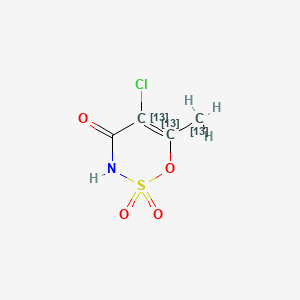
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a 2-chlorobenzoyl group, an ethylthiophenyl group, and a triazole ring, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-chlorobenzoyl chloride and ethylthiophene derivatives. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Common reagents used in these reactions include bases like sodium hydroxide and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and acetamide groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide Hydrochloride
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H21Cl2N5O2S |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-amino-N-[[4-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-1,2,4-triazol-3-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H20ClN5O2S.ClH/c1-3-12-8-14(18(27)13-6-4-5-7-15(13)20)19(28-12)25-11(2)23-24-16(25)10-22-17(26)9-21;/h4-8H,3,9-10,21H2,1-2H3,(H,22,26);1H |
InChI Key |
ZMGWJEMIFIIIBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)N2C(=NN=C2CNC(=O)CN)C)C(=O)C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)

![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)







